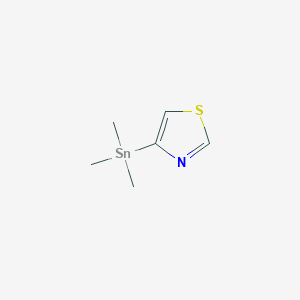
Trimethyl(1,3-thiazol-4-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(1,3-thiazol-4-yl)stannane is an organotin compound that features a thiazole ring bonded to a trimethylstannyl group. The molecular formula of this compound is C6H11NSSn, and it has a molecular weight of 247.924 g/mol . The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a versatile moiety in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(1,3-thiazol-4-yl)stannane typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 4-bromo-1,3-thiazole with trimethyltin chloride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(1,3-thiazol-4-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Trimethyl(1,3-thiazol-4-yl)stannane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl(1,3-thiazol-4-yl)stannane involves its interaction with biological molecules. The thiazole ring can engage in various biochemical pathways, while the trimethylstannyl group can modulate the compound’s reactivity and binding affinity. The compound may target specific enzymes or receptors, leading to alterations in cellular processes .
Comparison with Similar Compounds
Trimethyl(1,3-thiazol-2-yl)stannane: Another organotin compound with a similar structure but different positional isomerism.
2-Trimethylsilylstannylthiazole: A compound with a silyl group instead of a stannyl group.
Uniqueness: Trimethyl(1,3-thiazol-4-yl)stannane is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The position of the trimethylstannyl group plays a crucial role in determining the compound’s properties and applications .
Properties
Molecular Formula |
C6H11NSSn |
|---|---|
Molecular Weight |
247.94 g/mol |
IUPAC Name |
trimethyl(1,3-thiazol-4-yl)stannane |
InChI |
InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h2-3H;3*1H3; |
InChI Key |
VHJCCUHGYFGVCO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CSC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


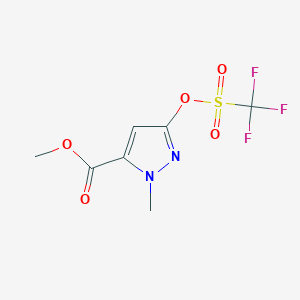
![4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid](/img/structure/B13996910.png)
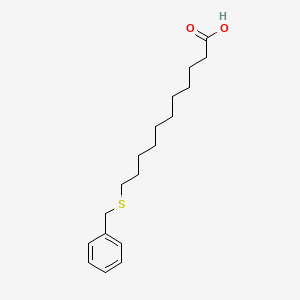

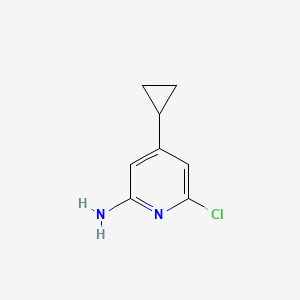

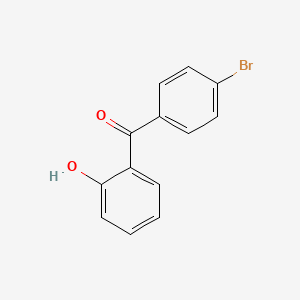
![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
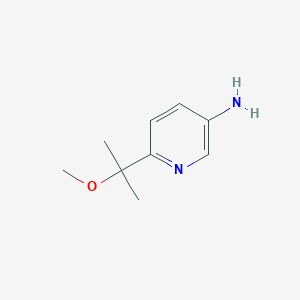
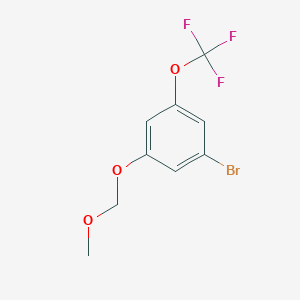
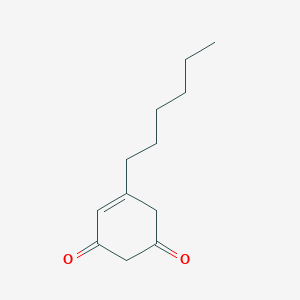
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
